5-Chloro-2,2-dimethylcyclopentan-1-one
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Overview
Description
5-Chloro-2,2-dimethylcyclopentan-1-one is an organic compound with the molecular formula C7H11ClO. It is a chlorinated derivative of 2,2-dimethylcyclopentanone and is characterized by the presence of a chlorine atom at the 5th position of the cyclopentanone ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethylcyclopentan-1-one typically involves the chlorination of 2,2-dimethylcyclopentanone. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 5th position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethylcyclopentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or ethanol.
Reduction: LiAlH4 or NaBH4 in dry ether or methanol.
Oxidation: KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of 5-hydroxy-2,2-dimethylcyclopentan-1-one, 5-amino-2,2-dimethylcyclopentan-1-one, or 5-mercapto-2,2-dimethylcyclopentan-1-one.
Reduction: Formation of 5-chloro-2,2-dimethylcyclopentanol.
Oxidation: Formation of 5-chloro-2,2-dimethylcyclopentan-1-carboxylic acid.
Scientific Research Applications
5-Chloro-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopentanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,2-dimethylcyclopentan-1-one: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and properties.
5-Fluoro-2,2-dimethylcyclopentan-1-one: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
Uniqueness
5-Chloro-2,2-dimethylcyclopentan-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated or differently halogenated analogs. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-chloro-2,2-dimethylcyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFSTLODBUFHQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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